11-Beta-hydroxyandrostenedione-d4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Beta-hydroxyandrostenedione-d4 involves the introduction of deuterium atoms into the 11-Beta-hydroxyandrostenedione molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using deuterated precursors and advanced purification techniques. The process ensures high yield and purity of the final product, making it suitable for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
11-Beta-hydroxyandrostenedione-d4 undergoes several types of chemical reactions, including:
Oxidation: Conversion to 11-ketoandrostenedione.
Reduction: Formation of 11-hydroxyandrostenedione.
Substitution: Introduction of various functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include 11-ketoandrostenedione, 11-hydroxyandrostenedione, and various substituted derivatives. These products have significant biological and chemical properties .
Scientific Research Applications
11-Beta-hydroxyandrostenedione-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its role in steroidogenesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like prostate cancer and adrenal disorders.
Industry: Utilized in the development of new steroid-based drugs and biochemical assays
Mechanism of Action
The mechanism of action of 11-Beta-hydroxyandrostenedione-d4 involves its conversion to active androgens and estrogens through enzymatic pathways. It acts as a precursor to various bioactive steroids, influencing multiple molecular targets and pathways, including androgen receptors and steroidogenic enzymes .
Comparison with Similar Compounds
11-Beta-hydroxyandrostenedione-d4 is closely related to other compounds such as:
11-Ketoandrostenedione: A metabolite with similar androgenic properties.
11-Ketotestosterone: A potent androgen with significant biological activity.
11-Ketodihydrotestosterone: Another potent androgen involved in various physiological processes
Compared to these compounds, this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies .
Properties
Molecular Formula |
C19H26O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(9S,10R,11S,13S)-9,11,12,12-tetradeuterio-11-hydroxy-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13?,14?,15-,17+,18-,19-/m0/s1/i10D2,15D,17D |
InChI Key |
WSCUHXPGYUMQEX-BEWPYKOHSA-N |
Isomeric SMILES |
[2H][C@]12C(CCC3=CC(=O)CC[C@@]31C)C4CCC(=O)[C@]4(C([C@]2([2H])O)([2H])[2H])C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O |
Origin of Product |
United States |
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